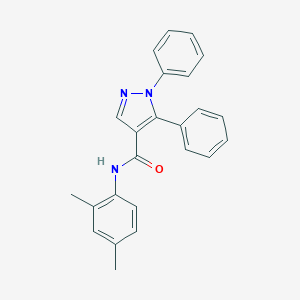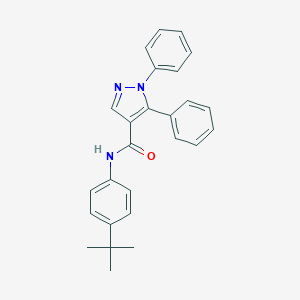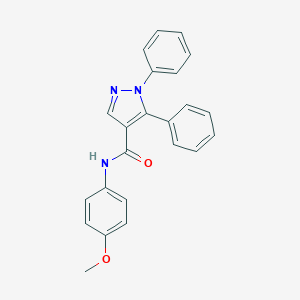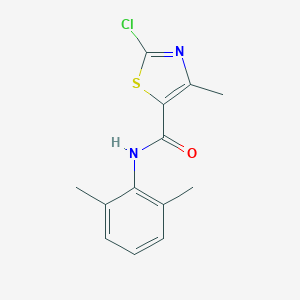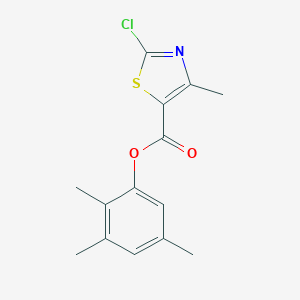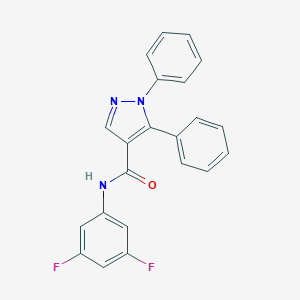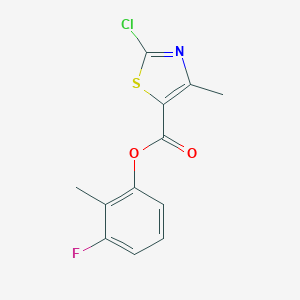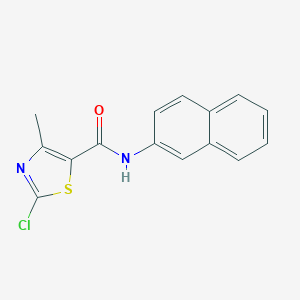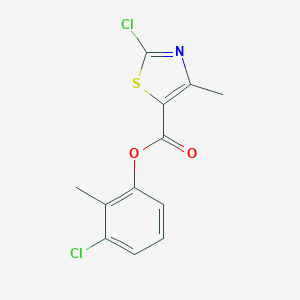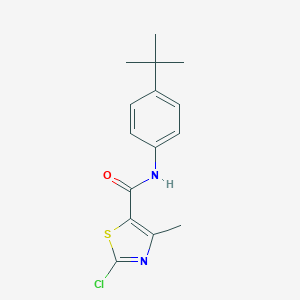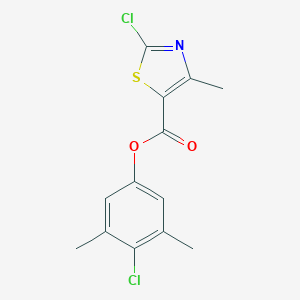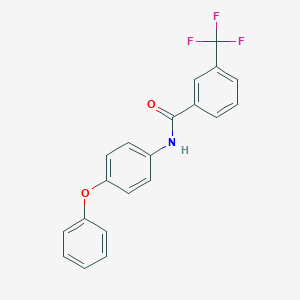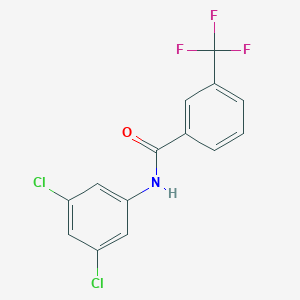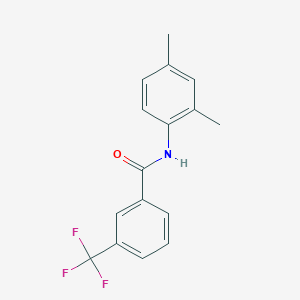![molecular formula C16H9F3N4S B287444 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor that plays a critical role in the central nervous system.
Biochemical and Physiological Effects:
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the immune response. Additionally, it has been shown to modulate the activity of various enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of more efficient and scalable synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the cellular targets and signaling pathways that are involved in the biological activity of the compound. Additionally, the compound's potential applications in material science and agriculture are also areas of interest that require further investigation.
Métodos De Síntesis
The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The yield of this method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess potent antibacterial activity against gram-positive and gram-negative bacteria.
Propiedades
Nombre del producto |
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H9F3N4S |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
6-phenyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9F3N4S/c17-16(18,19)12-8-4-7-11(9-12)13-20-21-15-23(13)22-14(24-15)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
ILFQNGFSZLUJOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



